

N-Hydroxynicotinamidine: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 3-Pyridylamide oxime

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Abstract

N-Hydroxynicotinamidine, also known by its IUPAC name N'-hydroxypyridine-3-carboximidamide, is a molecule of interest within the broader class of nicotinamide derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active nicotinamides and N-hydroxyamidines suggests potential applications in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and potential biological activities based on analogous compounds. All data presented herein, unless otherwise specified, is theoretical and intended to guide future research endeavors.

Chemical Structure and Properties

N-Hydroxynicotinamidine is a derivative of nicotinamidine where a hydroxyl group is attached to the imine nitrogen. The core structure consists of a pyridine ring substituted at the 3-position with an N-hydroxyamidine functional group.

Chemical Formula: $C_6H_7N_3O$

Molecular Weight: 137.14 g/mol

IUPAC Name: N'-hydroxypyridine-3-carboximidamide

Predicted Physicochemical Properties

Quantitative data for N-Hydroxynicotinamidine is not readily available. The following table summarizes key physicochemical properties predicted based on its structure and comparison with its isomer, N-Hydroxyisonicotinimidamide (PubChem CID: 15326).

Property	Predicted Value	Reference Compound Data (N-Hydroxyisonicotinimidamide)
Molecular Weight	137.14 g/mol	137.14 g/mol [1]
Exact Mass	137.05891 g/mol	137.058911855 Da[1]
Topological Polar Surface Area	71.5 Å ²	71.5 Å ² [1]
Hydrogen Bond Donors	2	2
Hydrogen Bond Acceptors	3	3
Rotatable Bonds	1	1

Predicted Spectroscopic Data

Detailed experimental spectra for N-Hydroxynicotinamidine are not currently published. The following sections provide predicted spectroscopic characteristics based on the known spectra of related pyridine derivatives and functional groups.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show distinct signals for the pyridine ring protons and the protons of the N-hydroxyamidine group.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity
Pyridine H2	8.8 - 9.0	s
Pyridine H4	8.2 - 8.4	d
Pyridine H5	7.5 - 7.7	dd
Pyridine H6	8.6 - 8.8	d
-NH ₂	6.0 - 6.5	br s
-OH	9.5 - 10.0	br s

Note: Chemical shifts are highly dependent on solvent and concentration. The values above are estimations.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the amidine group.

Carbon Assignment	Predicted Chemical Shift (ppm)
C (amidine)	150 - 155
Pyridine C2	148 - 152
Pyridine C3	130 - 135
Pyridine C4	123 - 128
Pyridine C5	135 - 140
Pyridine C6	147 - 151

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C-N functional groups.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
O-H	3200 - 3600 (broad)	Stretching
N-H	3100 - 3500 (medium)	Stretching (asymmetric and symmetric)
C=N (imine)	1640 - 1690 (strong)	Stretching
C-N	1250 - 1350 (medium)	Stretching
Aromatic C-H	3000 - 3100 (weak)	Stretching
Aromatic C=C	1400 - 1600 (medium, multiple bands)	Stretching

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 137. Key fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN.

m/z	Predicted Fragment Ion
137	[M] ⁺
120	[M - NH ₃] ⁺
121	[M - O] ⁺
109	[M - CO] ⁺
78	[Pyridine] ⁺

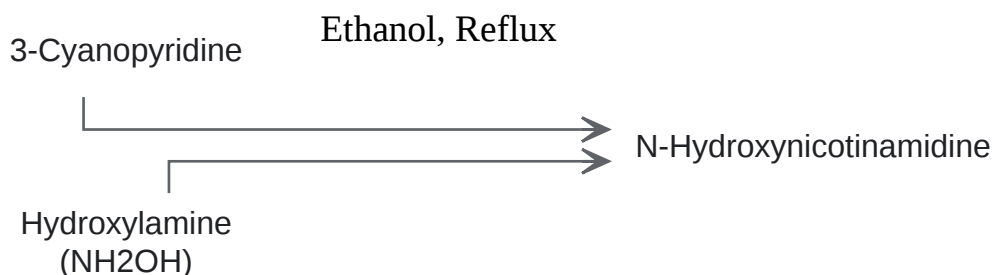
Experimental Protocols: Proposed Synthesis

A plausible and commonly employed method for the synthesis of N'-hydroxycarboximidamides involves the reaction of a nitrile with hydroxylamine.[2]

Synthesis of N'-hydroxypyridine-3-carboximidamide

This protocol is adapted from general procedures for the synthesis of N'-hydroxyamidoximes.

Reaction Scheme:



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Figure 1. Proposed synthesis of N-Hydroxynicotinamidine.

Materials:

- 3-Cyanopyridine
- Hydroxylamine hydrochloride
- Sodium carbonate or other suitable base
- Ethanol
- Ethyl acetate
- Hexane

Procedure:

- To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
- The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, the solvent is removed under reduced pressure.

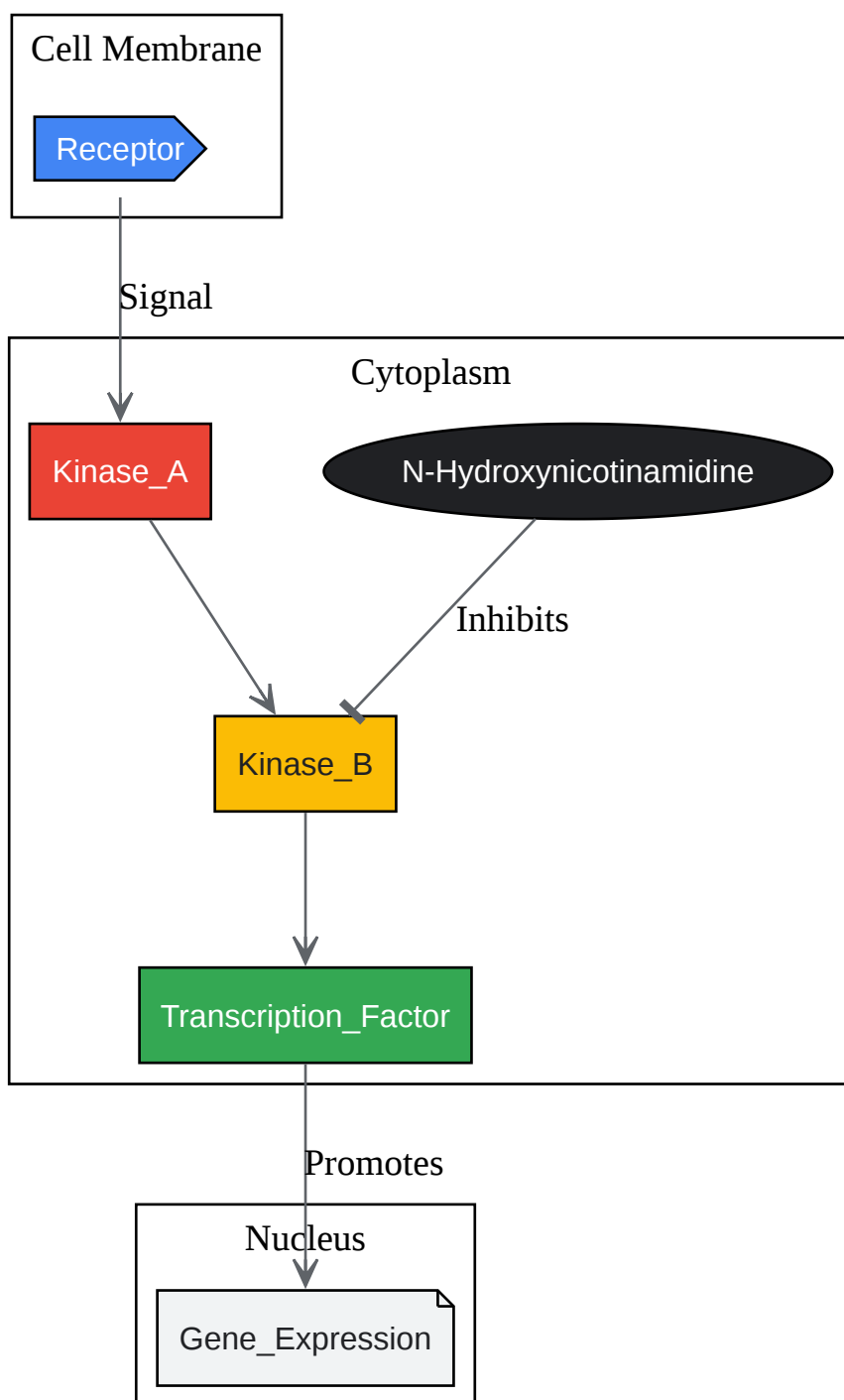
- The residue is partitioned between water and ethyl acetate.
- The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Hydroxynicotinamidine.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for N-Hydroxynicotinamidine, the broader class of nicotinamide and nicotinic acid derivatives has been extensively studied and shown to possess a wide range of biological properties. These include antimicrobial, antifungal, and potential anticancer activities.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related nicotinamide derivatives, N-Hydroxynicotinamidine could potentially act as an inhibitor of various enzymes. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key enzyme in a pathological signaling pathway.



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Figure 2. Hypothetical inhibition of a kinase signaling pathway.

Conclusion

N-Hydroxynicotinamidine represents an under-explored molecule with potential for applications in drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The information presented herein is intended to serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological activity profile of N-Hydroxynicotinamidine.

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References

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- 2. benchchem.com [benchchem.com]
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